BenchChemオンラインストアへようこそ!

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde

Reductive Amination Quinoxaline-2,3-dione Synthetic Intermediate

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde (CAS 188699-42-5) is a polysubstituted quinoxaline derivative with the molecular formula C₁₁H₉N₃O₅ and a molecular weight of 263.21 g/mol. The compound features a 2,3-dimethoxy-substituted quinoxaline core, a 7-nitro electron-withdrawing group, and a reactive 5-carbaldehyde handle—a substitution pattern that positions it as a key synthetic intermediate in the discovery and optimization of ionotropic glutamate receptor antagonists, particularly those targeting AMPA and NMDA (glycine-binding site) receptors.

Molecular Formula C11H9N3O5
Molecular Weight 263.21 g/mol
CAS No. 188699-42-5
Cat. No. B3112241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde
CAS188699-42-5
Molecular FormulaC11H9N3O5
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC(=CC(=C2N=C1OC)C=O)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O5/c1-18-10-11(19-2)13-9-6(5-15)3-7(14(16)17)4-8(9)12-10/h3-5H,1-2H3
InChIKeyZOBFQZDTPCNMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde (CAS 188699-42-5): A Specialized Quinoxaline Building Block for Neuroscience-Focused Medicinal Chemistry


2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde (CAS 188699-42-5) is a polysubstituted quinoxaline derivative with the molecular formula C₁₁H₉N₃O₅ and a molecular weight of 263.21 g/mol [1]. The compound features a 2,3-dimethoxy-substituted quinoxaline core, a 7-nitro electron-withdrawing group, and a reactive 5-carbaldehyde handle—a substitution pattern that positions it as a key synthetic intermediate in the discovery and optimization of ionotropic glutamate receptor antagonists, particularly those targeting AMPA and NMDA (glycine-binding site) receptors [2][3].

Why Generic Quinoxaline Analogs Cannot Replace 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde for AMPA/NMDA Antagonist Synthesis


Simple quinoxaline-5-carbaldehydes or 2,3-dimethoxyquinoxalines lack the full complement of substituents required to serve as direct precursors to the 5-aminomethylquinoxaline-2,3-dione pharmacophore class [1][2]. The 7-nitro group is essential for receptor affinity at the glycine-binding site of NMDA receptors; SAR studies demonstrate that replacing the 7-nitro with a 7-bromo substituent dramatically alters selectivity profiles, while removal of the 2,3-dimethoxy groups compromises solubility and metabolic stability [1]. Furthermore, the 5-carbaldehyde group provides a chemically orthogonal handle for reductive amination—a transformation that cannot be replicated with the commonly available 5-bromomethyl analog without additional protection/deprotection steps and potential for unwanted side reactions [2][3]. Substituting a generic unsubstituted quinoxaline or a mono-functionalized analog would require de novo construction of the substitution pattern, negating the synthetic efficiency gained from using this pre-functionalized building block.

Quantitative Differentiation of 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde from Its Closest Structural Analogs


Aldehyde vs. Bromomethyl: Superior Synthetic Versatility for Reductive Amination and C–C Bond Formation at the 5-Position

The 5-carbaldehyde group of 2,3-dimethoxy-7-nitroquinoxaline-5-carbaldehyde enables direct one-step reductive amination to yield 5-aminomethylquinoxaline-2,3-diones, the core scaffold of several patented AMPA and NMDA(glycine) antagonists [1][2]. In contrast, the corresponding 5-bromomethyl analog (CAS 188699-17-4) requires a two-step sequence (azide displacement/reduction or Gabriel synthesis), introduces additional purification burdens, and is incompatible with phosphonate ester functional groups used in later-stage diversification [2]. The aldehyde also permits direct Grignard additions, Wittig olefinations, and aldol condensations—C–C bond-forming reactions that are inaccessible to the bromomethyl derivative without prior functional group interconversion [3].

Reductive Amination Quinoxaline-2,3-dione Synthetic Intermediate AMPA Antagonist Medicinal Chemistry

Predicted Lipophilicity (XLogP3 = 1.1): A 2-Fold Lower LogP Than the 5-Bromomethyl Analog Improves Aqueous Compatibility for Biochemical Assays

The target compound exhibits a computed XLogP3 value of 1.1, which is substantially lower than the 5-bromomethyl analog (XLogP3 = 2.2) and also lower than the unsubstituted quinoxaline-5-carbaldehyde (LogP ≈ 1.44) [1][2]. The lower lipophilicity is attributed to the polar aldehyde group replacing the hydrophobic bromomethyl moiety, and to the electron-withdrawing 7-nitro group increasing molecular polarity. A logP of 1.1 falls within the optimal range (1–3) for biochemical assay compatibility, reducing the likelihood of compound aggregation and non-specific protein binding that can confound screening results at higher logP values [3].

Lipophilicity XLogP3 Physicochemical Property Drug-likeness Solubility

Topological Polar Surface Area (TPSA = 107 Ų): Enhanced Hydrogen Bond Acceptor Capacity Relative to Unsubstituted Quinoxaline-5-carbaldehyde

The target compound has a computed topological polar surface area (TPSA) of 107 Ų, which is more than double that of the unsubstituted quinoxaline-5-carbaldehyde (TPSA ≈ 43 Ų) [1][2]. The increase is driven by the additional nitro (two N–O bonds) and two methoxy oxygen atoms. While this elevates TPSA above the commonly cited threshold of 90 Ų for passive blood-brain barrier (BBB) penetration, it positions the compound as a synthetic intermediate rather than a final CNS drug candidate; downstream 5-aminomethylquinoxaline-2,3-dione derivatives with phosphonic acid groups exhibit high aqueous solubility and potent anticonvulsant activity in vivo despite limited passive BBB penetration, likely due to active transport mechanisms [3]. The 7-nitro group's contribution to TPSA is essential for glycine-site NMDA receptor affinity and cannot be removed without loss of potency [4].

TPSA Polar Surface Area Blood-Brain Barrier Permeability CNS Drug Design

Rotatable Bond Count = 3: Optimal Conformational Flexibility for Receptor Binding Pocket Exploration vs. Rigid Analogs

The target compound possesses exactly 3 rotatable bonds (two methoxy methyl rotations and one aldehyde C–C rotation), compared to 1 rotatable bond for unsubstituted quinoxaline-5-carbaldehyde [1][2]. This moderate increase in conformational freedom is significant: the 2,3-dimethoxy groups can adopt multiple torsional conformations that influence the electron density distribution on the quinoxaline core and modulate π-stacking interactions with aromatic residues in the receptor binding pocket [3]. In contrast, the 5-bromomethyl analog also has 3 rotatable bonds but lacks the aldehyde's ability to form reversible covalent Schiff-base intermediates with lysine residues during receptor engagement—a mechanistic feature proposed for certain quinoxaline-based antagonists [3].

Rotatable Bonds Conformational Flexibility Ligand Efficiency Molecular Recognition Medicinal Chemistry

Optimal Procurement and Deployment Scenarios for 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde in Drug Discovery and Chemical Biology


Medicinal Chemistry: One-Step Synthesis of 5-Aminomethylquinoxaline-2,3-dione Libraries for AMPA/NMDA Receptor Antagonist Optimization

The 5-carbaldehyde group enables direct reductive amination with diverse primary amines (aryl, heteroaryl, and amino acid derivatives) to generate focused libraries of 5-aminomethylquinoxaline-2,3-diones—a pharmacophore class with demonstrated in vivo anticonvulsant activity in the electroshock-induced convulsion assay in mice [1]. In contrast, the 5-bromomethyl analog requires additional synthetic manipulation and carries a higher risk of genotoxic impurity concerns due to the alkyl bromide moiety [2]. Procurement of the aldehyde form is therefore recommended for any program targeting ionotropic glutamate receptors where rapid SAR exploration at the 5-position is a priority.

Chemical Biology: Synthesis of Affinity Probes and Photoaffinity Labels via Aldehyde-Derived Linkers

The 5-carbaldehyde can be converted to a terminal alkyne (via Bestmann–Ohira reagent) or a hydrazone handle for bioconjugation, enabling the preparation of chemical probes to identify and validate NMDA receptor glycine-site interactions in native tissues. This transformation is not accessible from the 5-bromomethyl analog without multi-step interconversion. The moderate predicted lipophilicity (XLogP3 = 1.1) of the parent aldehyde suggests that derived probes will retain sufficient aqueous solubility for biochemical pull-down experiments at concentrations up to 100 µM [3].

Process Chemistry: Late-Stage Diversification of the Quinoxaline Core Without Protecting Group Manipulation

Unlike the 5-bromomethyl analog, which is susceptible to nucleophilic displacement under basic conditions and may require protection of the nitro group during certain transformations, the 5-carbaldehyde can be chemoselectively reduced (NaBH₄), oxidized (to carboxylic acid), or homologated (Wittig) without affecting the 7-nitro or 2,3-dimethoxy functionalities [2][4]. This orthogonality simplifies route scouting for process chemists developing scalable syntheses of quinoxaline-based drug candidates.

Computational Chemistry: A Validated Starting Point for Docking and Pharmacophore Modeling of GluR Antagonists

With a molecular weight of 263.21 Da, 7 hydrogen bond acceptors, 0 hydrogen bond donors, and a TPSA of 107 Ų, this compound falls within a physicochemical space that is well-suited as a 'minimal pharmacophore' template for computational docking studies against AMPA and NMDA receptor crystal structures [3][5]. The 7-nitro group serves as a bioisostere of carboxylic acid functionalities found in endogenous ligands, providing a neutral alternative that avoids the pharmacokinetic liabilities of carboxylate-bearing antagonists.

Quote Request

Request a Quote for 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.